molecular formula C11H19NOS B13271708 (4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine

(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B13271708
M. Wt: 213.34 g/mol
InChI Key: KBRYVGWEFKLKAZ-UHFFFAOYSA-N
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Description

(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine is an organic compound that features a thiophene ring, an amine group, and a methoxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxybutyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of both the methoxybutyl chain and the ethylamine group attached to the thiophene ring

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

4-methoxy-N-(1-thiophen-2-ylethyl)butan-1-amine

InChI

InChI=1S/C11H19NOS/c1-10(11-6-5-9-14-11)12-7-3-4-8-13-2/h5-6,9-10,12H,3-4,7-8H2,1-2H3

InChI Key

KBRYVGWEFKLKAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCCCCOC

Origin of Product

United States

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